Cas no 709649-61-6 (methyl(3-phenylphenyl)methylamine)
methyl(3-phenylphenyl)methylamine Chemical and Physical Properties
Names and Identifiers
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- N-Methyl-[1,1'-biphenyl]-3-methanamine
- (Biphenyl-3-ylmethyl)methylamine
- 1-(3-Biphenylyl)-N-methylmethanamine
- EN300-198088
- SCHEMBL1252083
- methyl[(3-phenylphenyl)methyl]amine
- AKOS010267403
- N-Methyl[1,1'-biphenyl]-3-methanamine
- XUQBOMSXNIPDLM-UHFFFAOYSA-N
- 1-(biphenyl-3-yl)-N-methylmethanamine
- 709649-61-6
- N-methyl-1-(3-phenylphenyl)methanamine
- N-methyl (3-biphenyl)methylamine
- DTXSID401288285
- FT-0721471
- methyl(3-phenylphenyl)methylamine
-
- MDL: MFCD12778956
- Inchi: 1S/C14H15N/c1-15-11-12-6-5-9-14(10-12)13-7-3-2-4-8-13/h2-10,15H,11H2,1H3
- InChI Key: XUQBOMSXNIPDLM-UHFFFAOYSA-N
- SMILES: N(C)CC1C=CC=C(C2C=CC=CC=2)C=1
Computed Properties
- Exact Mass: 197.12
- Monoisotopic Mass: 197.12
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 172
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 1.004
- Boiling Point: 310.5±11.0 °C at 760 mmHg
- Flash Point: 150.5±11.4 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
methyl(3-phenylphenyl)methylamine Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
methyl(3-phenylphenyl)methylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M357380-10mg |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | M357380-50mg |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 50mg |
$ 185.00 | 2022-06-03 | ||
| TRC | M357380-100mg |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 100mg |
$ 275.00 | 2022-06-03 | ||
| Enamine | EN300-249786-0.05g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 0.05g |
$168.0 | 2023-02-20 | ||
| Enamine | EN300-249786-0.1g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 0.1g |
$252.0 | 2023-02-20 | ||
| Enamine | EN300-249786-0.25g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 0.25g |
$361.0 | 2023-02-20 | ||
| Enamine | EN300-249786-0.5g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 0.5g |
$569.0 | 2023-02-20 | ||
| Enamine | EN300-249786-1.0g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 1.0g |
$728.0 | 2023-02-20 | ||
| Enamine | EN300-249786-2.5g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 2.5g |
$1428.0 | 2023-02-20 | ||
| Enamine | EN300-249786-5.0g |
methyl[(3-phenylphenyl)methyl]amine |
709649-61-6 | 5.0g |
$2110.0 | 2023-02-20 |
methyl(3-phenylphenyl)methylamine Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
Additional information on methyl(3-phenylphenyl)methylamine
Methyl(3-phenylphenyl)methylamine (CAS No. 709649-61-6): A Comprehensive Overview
Methyl(3-phenylphenyl)methylamine, identified by the chemical compound code CAS No. 709649-61-6, is a significant molecule in the realm of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research.
The molecular structure of methyl(3-phenylphenyl)methylamine consists of a methylamine moiety attached to a biphenyl group, specifically a 3-phenylphenyl group. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile intermediate in synthetic chemistry. The presence of aromatic rings enhances its interaction with biological targets, which is a crucial factor in pharmaceutical design.
In the context of contemporary research, methyl(3-phenylphenyl)methylamine has been explored for its potential role in the development of novel therapeutic agents. Its structural motif is reminiscent of several bioactive compounds that have shown promise in treating neurological disorders, cardiovascular diseases, and other metabolic conditions. The biphenyl ring system, in particular, is known for its ability to modulate receptor binding and enzyme activity, making it a valuable scaffold for drug discovery.
Recent studies have highlighted the compound's utility as a precursor in the synthesis of more complex molecules. Researchers have leveraged its reactivity to develop novel analogs with enhanced pharmacological profiles. For instance, modifications to the phenyl rings or the methylamine group have led to derivatives with improved solubility, bioavailability, and target specificity. These advancements underscore the importance of methyl(3-phenylphenyl)methylamine in medicinal chemistry.
The synthesis of methyl(3-phenylphenyl)methylamine involves multi-step organic reactions that require precise control over reaction conditions. Techniques such as nucleophilic substitution, reduction reactions, and palladium-catalyzed cross-coupling are commonly employed to construct the desired molecular framework. The efficiency and scalability of these synthetic routes are critical for industrial applications and further research.
From a biochemical perspective, methyl(3-phenylphenyl)methylamine exhibits interesting interactions with biological systems. Its ability to bind to specific receptors or enzymes suggests potential therapeutic applications. However, further investigation is needed to fully elucidate its mechanism of action and safety profile. Preclinical studies are underway to evaluate its efficacy and potential side effects in various disease models.
The compound's unique properties also make it a valuable tool in chemical biology research. It can be used as a ligand or probe to study the function of target proteins and pathways. Such studies contribute to our understanding of disease mechanisms and may lead to the identification of new drug targets.
The industrial significance of methyl(3-phenylphenyl)methylamine extends beyond academic research. Its role as an intermediate in pharmaceutical manufacturing highlights its importance in the broader chemical industry. Companies specializing in fine chemicals and specialty materials are increasingly interested in optimizing synthetic routes for this compound to meet growing demand.
In conclusion, methyl(3-phenylphenyl)methylamine (CAS No. 709649-61-6) is a multifaceted compound with substantial potential in pharmaceuticals and chemical research. Its unique structure and reactivity make it a valuable building block for drug development, while its biological interactions offer insights into disease processes. As research continues to uncover new applications for this molecule, its significance is expected to grow further.
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